molecular formula C13H16FNO2S B7646051 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine

4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine

Cat. No. B7646051
M. Wt: 269.34 g/mol
InChI Key: DPPKKVYCQNLFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiomorpholine derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine is not fully understood, but it has been suggested that it works by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells. It has also been shown to activate certain signaling pathways that regulate cell survival and death.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and protect neurons from oxidative stress and inflammation. Additionally, it has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine is its potential anticancer properties, making it a valuable tool for cancer research. However, some limitations of this compound include its low solubility in water, which can make it difficult to work with, and its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on 4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine. One potential direction is to further investigate its mechanism of action and identify specific targets in cancer cells. Another direction is to explore its potential use in combination with other anticancer drugs to enhance its efficacy. Additionally, there is a need to investigate its potential use in the treatment of neurodegenerative diseases and other inflammatory conditions.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields, including cancer research, pharmacology, and biochemistry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied, making it a valuable tool for scientific research. Further research is needed to fully understand its potential and explore its use in various applications.

Synthesis Methods

4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine has been synthesized using different methods, including the reaction of 4-(chloromethyl)thiomorpholine with 6-fluoro-4H-1,3-benzodioxin-8-ol in the presence of a base, such as potassium carbonate. The reaction yields the desired compound, which can be purified using column chromatography or recrystallization.

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2S/c14-12-5-10(7-15-1-3-18-4-2-15)13-11(6-12)8-16-9-17-13/h5-6H,1-4,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPKKVYCQNLFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC(=CC3=C2OCOC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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